N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride
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Description
Scientific Research Applications
Antiviral Activity
One of the key applications of related compounds is in antiviral research. Specifically, derivatives of 2,4-diamino-6-hydroxypyrimidines, which are structurally similar, have shown marked inhibitory activity against retrovirus replication in cell culture. This includes significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Metabolism Studies
Studies on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have provided insights into metabolic pathways in rats. This research has identified various metabolites, indicating the presence of multiple metabolic pathways (Kanamori et al., 2002).
Comparative Metabolism
Research on chloroacetamide herbicides, which bear some resemblance in structure, has offered comparative insights into the metabolism of these compounds in human and rat liver microsomes. Such studies are crucial for understanding species-specific metabolic pathways and potential toxicological impacts (Coleman et al., 2000).
Analytical Characterization
The analytical characterization of N,N-diallyltryptamines, which includes compounds structurally related to the one , has been pivotal in both medicinal research and in understanding recreational drug use. These studies provide a wealth of data crucial for researchers exploring both clinical and non-clinical uses of these substances (Brandt et al., 2017).
Neurotoxic Potential Studies
Research on compounds like 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (a structurally related compound) has contributed significantly to our understanding of the neurotoxic potential of certain chemicals. These studies are instrumental in avoiding exposure to Parkinsonism-causing agents (Zimmerman et al., 1986).
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S.2ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;;/h5-12,15H,13-14H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNDBMNVNRSOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.